molecular formula C19H26N2O B2760851 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol CAS No. 880810-13-9

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

Cat. No.: B2760851
CAS No.: 880810-13-9
M. Wt: 298.43
InChI Key: OVKOBLMISUALPP-UHFFFAOYSA-N
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Description

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is a chemical compound with the molecular formula C19H26N2O. It is known for its unique structure, which includes a phenylethanol backbone with a diethylamino group attached to a benzylamine moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol typically involves the reaction of 4-(diethylamino)benzylamine with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in catalysis and molecular recognition studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The phenylethanol backbone provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Dimethylamino)benzyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)phenyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)benzyl]amino}-1-cyclohexylethanol

Uniqueness

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is unique due to its specific combination of a diethylamino group and a phenylethanol backbone. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, highlighting its uniqueness in scientific studies.

Properties

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-3-21(4-2)18-12-10-16(11-13-18)14-20-15-19(22)17-8-6-5-7-9-17/h5-13,19-20,22H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKOBLMISUALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880810-13-9
Record name 2-({[4-(diethylamino)phenyl]methyl}amino)-1-phenylethan-1-ol
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